4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide 4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 69722-23-2
VCID: VC11861008
InChI: InChI=1S/C19H15N5O3/c1-27-15-9-7-13(8-10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25)
SMILES: COC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Molecular Formula: C19H15N5O3
Molecular Weight: 361.4 g/mol

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

CAS No.: 69722-23-2

Cat. No.: VC11861008

Molecular Formula: C19H15N5O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide - 69722-23-2

Specification

CAS No. 69722-23-2
Molecular Formula C19H15N5O3
Molecular Weight 361.4 g/mol
IUPAC Name 4-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Standard InChI InChI=1S/C19H15N5O3/c1-27-15-9-7-13(8-10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25)
Standard InChI Key AIKDQMPWPHBXSD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Canonical SMILES COC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4

Introduction

Overview of the Compound

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a heterocyclic organic compound. Its structure suggests potential applications in medicinal chemistry due to the presence of a pyrazolo[3,4-d]pyrimidine core, which is commonly found in bioactive molecules.

Key Structural Features:

  • Pyrazolo[3,4-d]pyrimidine Core: This bicyclic system is known for its biological activity and is often explored in drug discovery.

  • Methoxy Group (-OCH₃): This electron-donating group may influence the compound's pharmacokinetics or binding properties.

  • Benzamide Moiety: Benzamides are frequently associated with therapeutic properties in various drug classes.

Potential Applications

Based on structural analogs:

  • Pharmacological Activity:

    • Pyrazolo[3,4-d]pyrimidines are studied for their roles as kinase inhibitors, anti-inflammatory agents, and anticancer compounds.

    • The benzamide group may enhance solubility or target specific receptors.

  • Targeted Diseases:

    • Cancer: Compounds with similar structures have been investigated for inhibiting tumor growth.

    • Neurological Disorders: Benzamide derivatives are known to interact with dopamine receptors.

Analytical Methods

To characterize and study the compound:

  • Spectroscopic Techniques:

    • NMR (Nuclear Magnetic Resonance): To determine proton and carbon environments.

    • IR (Infrared Spectroscopy): To identify functional groups like amides and methoxy groups.

    • Mass Spectrometry (MS): For molecular weight confirmation.

  • Crystallography:

    • X-ray crystallography could be used to elucidate the 3D structure and confirm intramolecular interactions.

  • Computational Studies:

    • Molecular docking and dynamics simulations might predict its binding affinity to biological targets.

Synthesis Pathway

While no direct synthesis method is provided in the results:

  • The compound could be synthesized via:

    • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.

    • Subsequent attachment of the benzamide group via amide bond formation.

  • Reaction conditions would likely involve:

    • Catalysts like EDC or DCC for amide coupling.

    • Solvents such as DMSO or DMF for polar intermediates.

Hypothetical Biological Evaluation

If synthesized, biological testing could include:

  • Enzyme Inhibition Assays: To evaluate kinase inhibition potential.

  • Cytotoxicity Studies: Against cancer cell lines to determine IC₅₀ values.

  • ADMET Profiling: To assess absorption, distribution, metabolism, excretion, and toxicity.

Data Table Example

PropertyAnalytical MethodExpected Outcome
Molecular WeightMass Spectrometry~Exact molecular weight
Functional GroupsIR SpectroscopyPeaks for C=O (amide), C-O (methoxy)
Structural ConfirmationX-ray CrystallographyBicyclic core with substitutions
Biological ActivityEnzyme Inhibition AssayIC₅₀ values against targets

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